2-Fluoro-4-[(morpholin-4-yl)methyl]aniline
Description
Contextualization within Fluorinated Aromatic Amines Research
Fluorinated aromatic amines are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic amine structure can profoundly influence the molecule's physicochemical and biological properties. ijprems.comnih.gov
Key effects of fluorination include:
Modulation of Basicity: The high electronegativity of fluorine can decrease the basicity of the aniline (B41778) nitrogen, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. ijprems.com This can lead to an increased half-life of a drug in the body.
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and potency of a molecule.
Increased Lipophilicity: In some contexts, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
The strategic placement of a fluorine atom, as seen in 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline, is a common strategy in drug discovery to fine-tune the properties of a lead compound.
Significance of Morpholine-Containing Structures in Organic Chemistry
The morpholine (B109124) ring is a saturated heterocycle containing both an amine and an ether functional group. nih.gov This moiety is frequently incorporated into biologically active molecules and is considered a "privileged structure" in medicinal chemistry. nih.gov Its significance stems from several advantageous properties:
Favorable Pharmacokinetics: The presence of a morpholine ring can lead to improved pharmacokinetic properties, including better metabolic stability and oral bioavailability. nih.govnih.gov
Versatile Synthetic Handle: The morpholine nitrogen can be readily introduced into molecules through various synthetic transformations, making it a versatile building block for chemists. nih.gov
Biological Activity: The morpholine moiety itself can contribute to the biological activity of a molecule by interacting with specific biological targets. researchgate.net
In this compound, the morpholine group is attached to the aniline ring via a methylene (B1212753) linker, creating a benzylamine-type structure that is a common motif in pharmacologically active compounds.
Overview of Research Relevance and Potential Applications of the Compound Class
The combination of a fluorinated aniline and a morpholine moiety in a single molecule, as in this compound, makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in various research areas. While specific, publicly available research detailing the direct applications of this exact compound is limited, its structural motifs suggest its utility as a building block in the following areas:
Agrochemicals: Fluorinated and nitrogen-containing heterocyclic compounds are prevalent in modern agrochemicals. The structural features of this compound make it a potential starting material for the development of new herbicides, fungicides, and insecticides.
Materials Science: Aniline derivatives are used in the synthesis of polymers and other advanced materials. The presence of fluorine can impart unique properties, such as thermal stability and altered electronic characteristics, to these materials.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXTWZMONIFHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Fluoro 4 Morpholin 4 Yl Methyl Aniline
Approaches to the Formation of the Aryl-Methyl-Morpholine Linkage
The creation of the bond between the aniline (B41778) ring and the morpholine (B109124) entity via a methylene (B1212753) bridge is a pivotal step in the synthesis. Various methods have been developed to achieve this transformation, typically starting from a pre-functionalized aniline derivative.
One common strategy involves the use of a 2-fluoro-4-substituted aniline as a scaffold, onto which the morpholinomethyl group is installed. A prominent route begins with 2-fluoro-4-bromoaniline. In this pathway, the aniline's amino group is first protected to prevent side reactions. A common protecting group for this purpose is the pivaloyl group, introduced by reacting the aniline with pivaloyl chloride google.com. Following protection, the morpholine moiety is introduced. This can be achieved through a palladium-catalyzed cross-coupling reaction, where the bromine atom at the 4-position is substituted by morpholine google.com. The final step involves the deprotection of the amino group, often under acidic conditions, to yield the target compound google.com.
Another approach involves a nucleophilic substitution reaction. This would typically start with a 2-fluoro-4-(halomethyl)aniline intermediate, such as 2-fluoro-4-(bromomethyl)aniline. Morpholine, acting as a nucleophile, displaces the halide to form the desired C-N bond of the side chain directly.
Reductive amination provides a direct and efficient method for constructing the methylene bridge. This strategy commences with a 2-fluoro-4-formylaniline intermediate. The aldehyde group of this precursor undergoes a condensation reaction with morpholine to form an intermediate iminium ion. This ion is then reduced in situ to the final amine product. This process is typically a one-pot reaction. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions |
|---|---|---|
| Sodium cyanoborohydride | NaBH₃CN | Methanol or Ethanol, often with mild acid catalyst |
| Sodium triacetoxyborohydride | STAB | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Diborane | B₂H₆ | Tetrahydrofuran (THF) |
The synthesis of related complex molecules has utilized reductive amination, for instance, by reacting 2-fluoro-4-(hydroxymethyl)benzaldehyde with an amine in the presence of diborane (B₁₀H₁₄) or sodium cyanoborohydride newdrugapprovals.org. This demonstrates the viability of reductive amination in building similar structural motifs.
Direct functionalization strategies aim to build the side chain from a simpler functional group already present on the aniline ring. For instance, a 2-fluoro-4-methylaniline could potentially undergo radical halogenation to form a 2-fluoro-4-(halomethyl)aniline, which then serves as a substrate for nucleophilic substitution with morpholine as described previously.
Alternatively, the synthesis can proceed from 2-fluoro-4-nitrobenzyl halides. In this scenario, the nitro group serves as a precursor to the aniline. The morpholinomethyl side chain is first established via nucleophilic substitution on the benzyl (B1604629) halide. Subsequently, the nitro group is reduced to the primary amine to afford the final product. Common reagents for nitro group reduction include iron in the presence of an acid like acetic acid or ammonium (B1175870) chloride, stannous chloride (SnCl₂), or catalytic hydrogenation chemicalbook.comyoutube.com.
Introduction of the Fluoro Substituent on the Aromatic Ring
The placement of the fluorine atom onto the aromatic ring is a critical step that can be performed at various stages of the synthesis. The choice of fluorination strategy depends on the availability of starting materials and the compatibility of the reagents with other functional groups present in the molecule.
Table 2: Selected Methods for Aromatic Fluorination
| Method | Reagent Type | Description |
|---|---|---|
| Electrophilic Fluorination | Electrophilic (F⁺ source) | A hydrogen atom on the aromatic ring is directly replaced by a fluorine atom using a reagent that delivers an electrophilic fluorine species, such as NF₄BF₄ dtic.mildtic.mil. |
| Halex Reaction | Nucleophilic (F⁻ source) | A halogen (typically chlorine) on an activated aromatic ring (e.g., with a nitro group ortho or para) is displaced by a fluoride anion from a source like KF or CsF google.com. |
| Schiemann Reaction | Diazonium Salt Intermediate | An aromatic amine is converted to a diazonium salt (ArN₂⁺), which is then thermally decomposed in the presence of a fluoride source like HBF₄ or PF₆⁻ to introduce fluorine. |
A common industrial approach for preparing fluorinated anilines involves the Halex (halogen exchange) reaction. This process starts with a corresponding chloronitrobenzene. The nitro group activates the chlorine atoms for nucleophilic substitution by fluoride ions google.com. The resulting fluoronitrobenzene is then reduced to the fluorinated aniline google.com. Another established method is the nitration of a pre-existing fluorinated aromatic compound, followed by the reduction of the nitro group youtube.comgoogle.com.
Synthesis of Key Precursors and Intermediate Compounds
2-Fluoro-4-bromoaniline is a versatile and crucial intermediate for several synthetic routes. Various methods exist for its preparation, most commonly starting from 2-fluoroaniline or a nitrated precursor.
One direct method is the electrophilic bromination of 2-fluoroaniline. The directing effects of the amino and fluoro groups guide the incoming bromine atom primarily to the para position. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and molecular bromine (Br₂) prepchem.comgoogle.com.
Another route involves starting with a nitrated compound, such as 4-bromo-2-fluoro-1-nitrobenzene. This precursor can be synthesized and then the nitro group is reduced to an amine. A widely used method for this reduction is the use of iron powder with ammonium chloride in a solvent mixture like ethanol and water chemicalbook.com.
Table 3: Comparison of Synthetic Routes to 4-Bromo-2-fluoroaniline
| Starting Material | Reagent(s) | Key Conditions | Reference |
|---|---|---|---|
| 2-Fluoroaniline | N-Bromosuccinimide (NBS), Methylene Chloride | Reaction performed at 0°C. prepchem.com | prepchem.com |
| 2-Fluoroaniline | Bromine (Br₂), Quaternary ammonium bromide catalyst | Conducted in an inert solvent. google.com | google.com |
| 2-Fluoroaniline | 1,3-Dibromo-5,5-dimethylhydantoin, DMF | Reaction maintained at low temperatures (-34° to -23°C). google.com | google.com |
Preparation of Morpholine Derivatives for Coupling Reactions
The introduction of the morpholine group is a critical step in the synthesis of the target compound. While morpholine itself can be used in nucleophilic substitution reactions, in some synthetic strategies, pre-functionalized morpholine derivatives are employed. These derivatives are designed to be reactive under specific coupling conditions.
One common strategy involves the preparation of N-halomethyl morpholine derivatives, which can then be used to alkylate a suitable nucleophile. However, these reagents can be unstable. A more common and stable approach is to utilize morpholine as a nucleophile to react with an electrophilic partner, such as a benzyl halide.
For the synthesis of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline, morpholine is typically used directly as the amine nucleophile. The preparation of morpholine itself is a well-established industrial process, often involving the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia. For laboratory-scale syntheses, morpholine is readily available commercially.
In the context of the proposed synthetic routes for this compound, the key coupling reaction would involve the nucleophilic substitution of a benzylic halide with morpholine. For this purpose, morpholine is used as a readily available and inexpensive reagent. The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the hydrohalic acid formed during the reaction. google.com
Table 1: Common Morpholine Reagents for Synthesis
| Reagent Name | Chemical Structure | Typical Application |
| Morpholine | C4H9NO | Nucleophile in substitution and Mannich reactions |
| N-Formylmorpholine | C5H9NO2 | Formylating agent and polar aprotic solvent |
| N-Acetylmorpholine | C6H11NO2 | Amide synthesis |
For the purpose of synthesizing this compound, morpholine itself is the most relevant reagent for the key coupling step.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step. For the synthesis of this compound, key transformations that require careful optimization include the nucleophilic substitution of the benzylic halide with morpholine and the reduction of the nitro group to an aniline.
The reaction of a benzyl bromide, such as 2-fluoro-4-(bromomethyl)nitrobenzene, with morpholine is a nucleophilic substitution reaction. The efficiency of this step can be influenced by several factors including the solvent, temperature, and the choice of base. libretexts.org Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction. The reaction temperature can be adjusted to control the reaction rate and minimize side reactions. The choice of base is also crucial for neutralizing the HBr generated, with common choices being triethylamine or potassium carbonate.
The reduction of the nitro group is another critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. researchgate.net Optimization of this step involves selecting the appropriate catalyst loading, hydrogen pressure, solvent, and temperature to achieve a high yield and purity of the final product. acs.org
Table 2: Optimization of Nucleophilic Substitution of 2-Fluoro-4-(bromomethyl)nitrobenzene with Morpholine
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | Triethylamine | 25 | 12 | 75 |
| 2 | DMF | Triethylamine | 25 | 8 | 85 |
| 3 | DMF | K2CO3 | 50 | 6 | 92 |
| 4 | THF | K2CO3 | 50 | 12 | 68 |
Data is illustrative and based on typical conditions for similar reactions.
Process efficiency is not only about yield but also considers factors like reaction time, cost of reagents, and ease of purification. A thorough optimization of reaction conditions is therefore essential for developing a commercially viable synthetic process.
Comparative Analysis of Synthetic Routes for Scalability and Yield
Two plausible synthetic routes for this compound are considered here for a comparative analysis of their scalability and potential yield.
Route A: Linear Synthesis from 2-Fluoro-4-nitrotoluene
This route begins with the bromination of 2-fluoro-4-nitrotoluene to form 2-fluoro-4-(bromomethyl)nitrobenzene. This intermediate is then reacted with morpholine, followed by the reduction of the nitro group to yield the final product.
Route B: Convergent Synthesis via Mannich Reaction
This alternative route involves the direct introduction of the morpholinomethyl group onto 2-fluoroaniline via a Mannich reaction with formaldehyde and morpholine. nih.govias.ac.in
Scalability: The Mannich reaction is a one-pot, three-component reaction, which is advantageous for large-scale production as it reduces the number of unit operations. oarjbp.com However, the regioselectivity of the Mannich reaction on 2-fluoroaniline could be a challenge, potentially leading to the formation of isomers and requiring extensive purification. The reaction conditions would need to be carefully controlled to favor the desired para-substituted product.
Table 3: Comparative Analysis of Synthetic Routes
| Parameter | Route A (Linear Synthesis) | Route B (Convergent Synthesis) |
| Number of Steps | 3 | 1 (potentially) |
| Starting Materials | 2-Fluoro-4-nitrotoluene, Morpholine | 2-Fluoroaniline, Formaldehyde, Morpholine |
| Key Reactions | Benzylic Bromination, Nucleophilic Substitution, Nitro Reduction | Mannich Reaction |
| Potential Yield | Moderate (cumulative) | Potentially High (if regioselective) |
| Scalability | Good | Moderate (challenges in purification) |
| Key Challenge | Multi-step process | Regioselectivity control |
Chemical Reactivity and Derivatization of 2 Fluoro 4 Morpholin 4 Yl Methyl Aniline
Reactions Involving the Primary Amine Functionality
The primary amine (-NH2) group attached to the aromatic ring is a potent nucleophile and the most reactive site for many chemical transformations. Its reactivity is characteristic of a typical aniline (B41778), although it is electronically influenced by the ortho-fluoro and para-morpholinomethyl substituents.
The primary amine of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is fundamental for introducing a wide variety of acyl groups. A common example is acetylation using acetic anhydride (B1165640) or acetyl chloride.
This acetylation is not only a simple derivatization but also a crucial synthetic strategy. The resulting acetamide (B32628) group is a less powerful activating group than the original amine, which can prevent polysubstitution and control regioselectivity during subsequent electrophilic aromatic substitution reactions on the benzene (B151609) ring. quora.com The acetyl group can later be removed via hydrolysis under acidic or basic conditions to regenerate the amine. pearson.comlibretexts.org
| Reaction | Acylating Agent | Typical Conditions | Product Type |
| Acetylation | Acetic Anhydride / Acetyl Chloride | Base (e.g., pyridine (B92270) or NaOAc), solvent (e.g., water, DCM) | N-{2-Fluoro-4-[(morpholin-4-yl)methyl]phenyl}acetamide |
| Benzoylation | Benzoyl Chloride | Base (e.g., pyridine or NaOH - Schotten-Baumann conditions) | N-{2-Fluoro-4-[(morpholin-4-yl)methyl]phenyl}benzamide |
This table presents plausible acylation reactions based on the general reactivity of anilines.
Analogous to acylation, the primary amine can react with sulfonyl chlorides and chloroformates to yield sulfonamides and carbamates, respectively. These functional groups are prevalent in medicinal chemistry. Research on the closely related compound, 3-fluoro-4-morpholinoaniline, demonstrates that these reactions proceed in high yields. researchgate.net
The synthesis of sulfonamides is typically achieved by reacting the aniline with a substituted aryl or alkyl sulfonyl chloride in the presence of a base like pyridine or triethylamine. Similarly, carbamates are formed through the reaction with various chloroformates. Studies on analogous compounds have reported yields in the range of 75–89% for these transformations. researchgate.net
| Derivative | Reagent Type | Example Reagent | Product Type |
| Sulfonamide | Aryl Sulfonyl Chloride | Benzenesulfonyl chloride | N-{2-Fluoro-4-[(morpholin-4-yl)methyl]phenyl}benzenesulfonamide |
| Carbamate (B1207046) | Chloroformate | Ethyl chloroformate | Ethyl N-{2-Fluoro-4-[(morpholin-4-yl)methyl]phenyl}carbamate |
This table illustrates the formation of sulfonamide and carbamate derivatives, with reactivity extrapolated from studies on similar morpholinoaniline structures. researchgate.net
The primary amine functionality allows for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction typically involves heating the reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. researchgate.netnih.gov The formation of the azomethine (>C=N-) group is a versatile method for creating new C-N bonds and extending the molecular framework. A variety of aromatic and heterocyclic aldehydes can be used in this reaction to generate a diverse library of imine derivatives. nih.govmdpi.com
| Carbonyl Compound | Catalyst | Typical Conditions | Product Type |
| Benzaldehyde | Acetic Acid | Reflux in Ethanol | (E)-N-Benzylidene-2-fluoro-4-[(morpholin-4-yl)methyl]aniline |
| Salicylaldehyde | None/Base | Reflux in Methanol | 2-{(E)-[(2-Fluoro-4-[(morpholin-4-yl)methyl]phenyl)imino]methyl}phenol |
| Acetone | Acid | Reflux | N-(Propan-2-ylidene)-2-fluoro-4-[(morpholin-4-yl)methyl]aniline |
This table shows representative examples of Schiff base formation from anilines and carbonyl compounds.
Electrophilic and Nucleophilic Substitution on the Fluorinated Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the powerful ortho, para-directing amino group and the ortho, para-directing morpholinomethyl group. The fluorine atom, while deactivating through its inductive effect, also directs incoming electrophiles to its ortho and para positions.
The directing effects of the substituents are as follows:
-NH2 (at C1): Strongly activating, directs to positions 2 (blocked), 4 (blocked), and 6.
-F (at C2): Deactivating, directs to positions 1 (blocked), 3, and 5.
-CH2-morpholine (at C4): Activating, directs to positions 3 and 5.
Considering these combined influences, the positions most susceptible to electrophilic attack are C3 and C5. The powerful activating nature of the amino group suggests that reactions like halogenation, nitration, or sulfonation would proceed readily. However, this high reactivity can also lead to polysubstitution. To achieve controlled monosubstitution, it is often necessary to first protect the amine functionality, for instance, through acetylation, to moderate its activating influence. quora.com
Conversely, nucleophilic aromatic substitution (SNAr) on the ring is unlikely. This type of reaction requires the presence of strong electron-withdrawing groups to render the ring electron-deficient, which is contrary to the electron-donating nature of the amine and morpholinomethyl substituents. nih.gov
Transformations of the Morpholine (B109124) Ring System
The morpholine ring in the molecule is a saturated heterocycle that functions as a tertiary amine and an ether. Being separated from the aromatic ring by a methylene (B1212753) (-CH2-) linker, its electronic properties are largely independent of the aniline system. Its reactivity is characteristic of N-alkylmorpholines.
Key transformations include:
N-Quaternization: As a tertiary amine, the nitrogen atom of the morpholine ring can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts.
N-Oxidation: The morpholine nitrogen can be oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
Complex Formation: The lone pair of electrons on the nitrogen atom can coordinate with Lewis acids and metal ions to form complexes.
The morpholine ring is generally stable under many synthetic conditions, which is one reason for its frequent use as a "privileged" structure in medicinal chemistry. researchgate.netnih.gov However, certain studies have noted that N-benzyl morpholine structures can be susceptible to decomposition under conditions designed to form iminium ions. acs.org
Cyclization Reactions for Heterocyclic Scaffolds
The structure of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic scaffolds, particularly those containing a fused quinoline (B57606) ring. By modifying the primary amine and then inducing cyclization, new ring systems can be constructed.
One established strategy for forming quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This suggests that the target compound could first be N-alkynylated and then treated with an electrophile (e.g., ICl, I2, Br2) to trigger a 6-endo-dig cyclization, yielding a substituted 7-fluoro-5-[(morpholin-4-yl)methyl]quinoline.
Another potential route is the Vilsmeier-Haack reaction. Treatment of the N-acetylated derivative of the aniline with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) could lead to a cyclized product, forming a 2-chloro-3-formylquinoline derivative, which is a versatile intermediate for further heterocyclic synthesis. researchgate.net Such reactions highlight the potential of this molecule as a precursor for building diverse and complex heterocyclic frameworks. nih.gov
| Reaction Type | Required Modification | Key Reagents | Resulting Heterocycle |
| Electrophilic Cyclization | N-Alkynylation | ICl, I2, or Br2 | Substituted Quinoline |
| Vilsmeier-Haack Cyclization | N-Acetylation | POCl3, DMF | Chloro-formylquinoline |
| Friedländer Annulation | Reaction with a β-ketoester | Acid or Base Catalyst | Substituted Quinoline |
This table outlines potential strategies for constructing heterocyclic systems from the title compound.
Synthesis of Fused Ring Systems (e.g., Quinoline, Quinoxaline (B1680401) Analogues)
The primary amine of this compound is a key functional group for the construction of fused heterocyclic systems like quinolines. Classic quinoline syntheses, such as the Friedländer and Combes reactions, utilize an aniline derivative as a core building block. In a potential Friedländer synthesis, this compound could be reacted with a β-ketoaldehyde or β-ketoester under acidic or basic catalysis to yield a substituted quinoline ring. The substituents from the aniline (fluoro and morpholinomethyl groups) would be incorporated into the final quinoline structure. nih.govconnectjournals.com
The synthesis of quinoxaline rings, however, generally requires an ortho-diamine (1,2-diaminobenzene) as a precursor, which undergoes condensation with a 1,2-dicarbonyl compound. nih.govnih.gov As this compound is a monoamine, it cannot directly participate in the formation of the core quinoxaline heterocycle through this common pathway.
| Reaction Type | Potential Reactant for Target Compound | Resulting Fused Ring System |
| Friedländer Synthesis | β-Ketoester or β-Ketoaldehyde | Substituted Quinoline |
| Combes Synthesis | β-Diketone | Substituted Quinoline |
| Quinoxaline Synthesis | Not a direct precursor | N/A (Requires an o-diamine) |
Formation of Thiazolidinone, Thiazoline (B8809763), Thiadiazole, and Triazole Derivatives
The amine functionality of this compound is readily derivatized to form a variety of five-membered heterocycles containing nitrogen and sulfur atoms.
Thiazolidinones: These derivatives can be synthesized from the target aniline through a multi-step process. First, the aniline is converted into a Schiff base (imine) by condensation with an appropriate aldehyde. Subsequent cyclization of the imine with a mercapto-carboxylic acid, such as thioglycolic acid, yields the 4-thiazolidinone (B1220212) ring. nih.gov Research has specifically demonstrated the synthesis of 2-(3-fluoro-4-morpholin-4-yl-phenylimino)-thiazolidin-4-one, a closely related structure, highlighting the viability of this pathway. jocpr.com This key intermediate can undergo further reactions, such as Knoevenagel condensation with various aryl aldehydes, to produce a diverse library of thiazolidinone derivatives. jocpr.com
Thiazolines: The synthesis of thiazoline rings can be achieved by reacting a thiourea (B124793) derivative of the parent aniline with an α-haloketone or a similar electrophile. nih.govresearchgate.net Alternatively, a cascade protocol involving the reaction of a thioamide with an electrophile like ethyl 4-bromocrotonate can be employed. nih.gov
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) scaffold is typically formed from thiosemicarbazide (B42300) precursors. sbq.org.brmdpi.com this compound can be converted into a corresponding thiosemicarbazide, which can then be cyclized under various conditions (e.g., using phosphorus oxychloride or acid) to form 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.comnih.gov
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of thiosemicarbazides as well. nih.gov By reacting the aniline-derived thiosemicarbazide with reagents like hydrazine (B178648) hydrate (B1144303) or by treating an intermediate Schiff base with morpholine, various substituted triazoles can be prepared. nih.govnih.gov
| Heterocycle | Key Intermediate from Target Compound | Common Co-Reactant(s) |
| Thiazolidinone | Schiff base (Imine) | Mercaptoacetic acid (Thioglycolic acid) |
| Thiazoline | Thiourea or Thioamide | α-Haloketone or other electrophiles |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Acid, Phosphorus oxychloride |
| 1,2,4-Triazole | Thiosemicarbazide | Hydrazine hydrate, Aldehydes |
Benzoxazole (B165842) and Related Heterocycle Synthesis
The synthesis of the benzoxazole ring system traditionally involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or a related carbonyl-containing compound. nih.govnih.gov The key precursors are molecules that possess amino and hydroxyl groups in an ortho relationship on a benzene ring.
Given that this compound is an aniline and not a 2-aminophenol, it cannot serve as a direct precursor for the formation of the benzoxazole core via these standard synthetic routes. A synthetic modification to introduce a hydroxyl group ortho to the existing amine would be required before such a cyclization could be attempted.
Redox Chemistry of the Aniline Moiety
The aniline moiety is electrochemically active and can undergo oxidation processes. The redox chemistry of substituted anilines typically involves the initial one-electron oxidation of the nitrogen atom to form a radical cation. openaccessjournals.comacs.org This highly reactive intermediate can then undergo various subsequent reactions, including dimerization (coupling) or reaction with other nucleophiles present in the medium. tsijournals.com
The electrochemical oxidation of aniline can lead to the formation of polymers (polyaniline) or smaller coupled products like benzidine (B372746) and its derivatives. cjcatal.comacs.org The specific products formed depend on factors such as the solvent, pH, electrode material, and the nature of the substituents on the aniline ring. cjcatal.commdpi.com
The electronic properties of the substituents on this compound play a significant role in its redox behavior.
Fluoro Group: As an electron-withdrawing group, the fluorine atom at the ortho-position is expected to increase the oxidation potential of the aniline, making it more difficult to oxidize compared to unsubstituted aniline. nih.gov
The interplay of these opposing electronic effects determines the precise redox potential of the molecule. The electrochemical behavior involves the conversion between different oxidation states, such as the leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized) forms, which is characteristic of aniline compounds. acs.org
| Process | Description | Influencing Factors |
| One-Electron Oxidation | Initial step where the aniline nitrogen loses an electron to form a radical cation. | Applied potential, electronic nature of substituents. |
| Coupling/Dimerization | Radical cations react with each other or with neutral aniline molecules to form dimers (e.g., benzidines) or oligomers. | Concentration, pH, solvent. |
| Polymerization | Under specific conditions, extensive coupling leads to the formation of polyaniline films on the electrode surface. | Monomer concentration, strong acid medium. acs.org |
Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Morpholin 4 Yl Methyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and environment of each atom can be determined.
The ¹H NMR spectrum of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is expected to display distinct signals corresponding to the aromatic protons, the amine protons, the benzylic methylene (B1212753) protons, and the morpholine (B109124) ring protons.
Aromatic Protons: The three protons on the substituted benzene (B151609) ring will appear in the typical aromatic region (approximately 6.5-7.5 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom.
Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet, typically in the range of 3.5-4.5 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.
Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the aniline (B41778) ring to the morpholine nitrogen would likely appear as a singlet around 3.4-3.6 ppm.
Morpholine Protons: The morpholine ring contains two sets of chemically distinct methylene protons. The four protons adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate at a different frequency than the four protons adjacent to the oxygen atom (-O-CH₂-). Typically, the protons next to the nitrogen appear around 2.4-2.6 ppm, while the protons next to the more electronegative oxygen atom are shifted downfield to approximately 3.6-3.8 ppm. nih.gov Both sets of signals are expected to appear as triplets.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 | Multiplet |
| -NH₂ (Amine) | 3.5 - 4.5 | Broad Singlet |
| Morpholine -O-CH₂- | 3.6 - 3.8 | Triplet |
| Benzylic -CH₂- | 3.4 - 3.6 | Singlet |
| Morpholine -N-CH₂- | 2.4 - 2.6 | Triplet |
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-160 ppm region. The chemical shifts are significantly influenced by the attached functional groups. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large C-F coupling constant and is expected to be found at the lower field end of this range. The carbon attached to the amino group (C-N) and the carbon attached to the methylene group will also have characteristic shifts.
Morpholine Carbons: The two distinct types of carbon atoms in the morpholine ring will be observed. The carbons adjacent to the oxygen (-O-CH₂) typically appear around 66-68 ppm, while the carbons adjacent to the nitrogen (-N-CH₂) are found further upfield, around 53-55 ppm. nih.govchemicalbook.com
Methylene Carbon: The carbon of the benzylic methylene bridge (-CH₂-) is expected to have a chemical shift in the range of 60-65 ppm.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | 150 - 160 (with C-F coupling) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H & C-C | 110 - 135 |
| Morpholine -O-CH₂- | 66 - 68 |
| Benzylic -CH₂- | 60 - 65 |
| Morpholine -N-CH₂- | 53 - 55 |
To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, advanced NMR techniques are employed.
Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic effects of the substituents on the aromatic ring. nih.gov Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons, confirming its position on the ring.
2D NMR: Two-dimensional NMR experiments are invaluable for establishing atomic connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is essential for assigning the protons on the aromatic ring and confirming the connectivity within the morpholine ring. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show a series of absorption bands that confirm the presence of its key functional groups.
N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. wikieducator.orgorgchemboulder.com A sharp N-H bending (scissoring) vibration should also be visible in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-H Vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methylene and morpholine groups are expected just below 3000 cm⁻¹.
C-N Vibrations: The stretching vibration for the aromatic C-N bond is typically a strong band found in the 1250-1335 cm⁻¹ range. wikieducator.orgorgchemboulder.com The aliphatic C-N bonds of the morpholine ring will show weaker bands between 1020-1250 cm⁻¹. wikieducator.org
C-O Vibration: The characteristic C-O-C asymmetric stretching of the ether linkage in the morpholine ring will produce a strong, prominent band, typically around 1115 cm⁻¹.
C-F Vibration: A strong absorption band corresponding to the C-F stretch is expected in the region of 1210-1230 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium |
| N-H Bend | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
| C-F Stretch | 1210 - 1230 | Strong |
| Aliphatic C-O-C Stretch | ~1115 | Strong |
| Aliphatic C-N Stretch | 1020 - 1250 | Weak to Medium |
Raman spectroscopy offers complementary information to FT-IR, as it detects vibrations that result in a change in polarizability. It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups.
Aromatic Ring Vibrations: The Raman spectrum is expected to be dominated by strong signals from the aromatic ring. The ring "breathing" mode, a symmetric vibration of the entire ring, typically gives a very strong band in the 750-900 cm⁻¹ region. researchgate.net Other C=C stretching vibrations will also be prominent.
Symmetric C-H and C-F Vibrations: Symmetric stretching modes associated with the C-H and C-F bonds would be Raman active. The C-F bond vibration is often observable in Raman spectra of fluorinated aromatic compounds. spiedigitallibrary.org
Morpholine Ring Vibrations: Symmetric vibrations of the morpholine ring, such as the symmetric C-O-C and C-N-C stretching modes, should be visible in the Raman spectrum.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium to Strong |
| Aromatic Ring C=C Stretch | 1550 - 1620 | Strong |
| Aromatic Ring Breathing | 750 - 900 | Strong |
| C-F Stretch | 1200 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For this compound, the exact mass is a critical parameter for its unambiguous identification.
Detailed Research Findings: The molecular formula of this compound is C₁₁H₁₅FN₂O. Based on this, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not readily available in the cited literature, the expected monoisotopic mass is 209.1172 g/mol . In a typical HRMS experiment, the measured mass would be expected to be within a very narrow tolerance (e.g., ±5 ppm) of this theoretical value, thus confirming its elemental composition.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic cleavages. The most probable fragmentation pathways would include the loss of the morpholine ring or cleavage of the benzylic C-N bond. Common fragments would include the morpholinomethyl cation ([C₅H₁₀NO]⁺, m/z 100.0762) and the fluoroaniline (B8554772) moiety. The presence of the fluorine atom would also be a distinguishing feature in the mass spectrum.
Table 1: Theoretical HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅FN₂O |
| Theoretical Exact Mass | 209.1172 u |
| Key Fragment Ion (proposed) | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |
| Theoretical Exact Mass of Key Fragment | 100.0762 u |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS).
Detailed Research Findings: While a specific LC-MS method for this compound is not detailed in the available search results, methods for related fluoroaniline compounds have been developed. For instance, a rapid and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been established for the determination of 4-fluoroaniline. nih.gov This method utilizes a C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.05% acetic acid. nih.gov Detection is performed using a single quadrupole mass spectrometer in positive ionization mode. nih.gov
A similar approach could be readily adapted for the analysis of this compound. The retention time of the compound would be dependent on the specific chromatographic conditions, including the column, mobile phase composition, and gradient profile. The mass spectrometer would typically be operated in selected ion monitoring (SIM) mode, targeting the protonated molecule [M+H]⁺, which would have an m/z of approximately 210.1.
Table 2: Representative LC-MS Parameters for Analysis of a Related Fluoroaniline Compound
| Parameter | Value | Reference |
| Column | C18 stationary phase | nih.gov |
| Mobile Phase | Gradient of water and acetonitrile with 0.05% acetic acid | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) of the protonated molecule | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
Detailed Research Findings: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline chromophore. Aniline itself exhibits two main absorption bands: a strong primary band around 230-240 nm (π → π* transition of the benzene ring) and a weaker secondary band around 280-290 nm (n → π* transition involving the lone pair of electrons on the nitrogen atom).
Substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The fluorine atom, being an auxochrome, and the morpholinomethyl group are expected to influence the position and intensity of these bands. Specifically, the electron-donating nature of the amino and morpholino groups would likely cause a bathochromic shift of the π → π* transition. While specific experimental λmax values for this compound are not available in the provided search results, the UV-visible spectra of aniline and its derivatives show sharp absorption peaks between 340 and 355 nm, which are assigned to the n-π* transition. researchgate.net
Table 3: Expected UV-Vis Absorption Characteristics for this compound based on Aniline Derivatives
| Electronic Transition | Expected λmax Range (nm) | Chromophore |
| π → π | 240 - 260 | Substituted Benzene Ring |
| n → π | 290 - 360 | Aniline Moiety |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: Although a crystal structure for this compound has not been reported in the searched literature, the crystal structure of the closely related compound, 4-Morpholinoaniline, has been determined. researchgate.net This structure provides valuable insights into the likely solid-state conformation and packing of the target molecule.
In the crystal structure of 4-Morpholinoaniline, the morpholine ring adopts a chair conformation. The molecules are connected via N—H···O hydrogen bonds, forming a three-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar structural features. The presence of the fluorine atom might introduce additional intermolecular interactions, such as C—H···F hydrogen bonds, which could influence the crystal packing. The benzyl (B1604629) group connecting the morpholine and aniline moieties would add conformational flexibility.
Table 4: Crystallographic Data for the Related Compound 4-Morpholinoaniline
| Parameter | Value | Reference |
| Compound | 4-Morpholinoaniline | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Key Intermolecular Interaction | N—H···O hydrogen bonds | researchgate.net |
| Morpholine Conformation | Chair | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Morpholin 4 Yl Methyl Aniline
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure
Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the atomic level. These methods are instrumental in elucidating the geometric and electronic characteristics of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry and ground state properties of a molecule. For aniline (B41778) and its derivatives, DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. tci-thaijo.orgresearchgate.net These calculations are crucial for understanding the stability and conformational preferences of the molecule. The theory serves as a robust framework for deriving various properties of quantum chemistry. tci-thaijo.org
Theoretical studies on related aniline compounds demonstrate that methods like B3LYP with a 6-311G(d,p) basis set can accurately predict these geometric parameters. thaiscience.info Such studies for this compound would similarly map out its structural landscape, identifying the most stable conformation by minimizing the total electronic energy.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are fundamental in predicting how a molecule will interact with other species. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates a molecule is more prone to chemical reactions. For various aniline derivatives, this energy gap has been calculated to understand their electronic absorption properties and reactivity patterns. thaiscience.inforesearchgate.net For instance, in a study of p-aminoaniline and p-nitroaniline, the calculated energy gaps were 4.6019 eV and 3.8907 eV, respectively, indicating the higher stability of p-isopropylaniline (5.2968 eV) compared to the other two. thaiscience.info Analysis of this compound would involve calculating these orbital energies to assess its kinetic stability and predict its behavior in chemical reactions. scholarsresearchlibrary.com
Total and Partial Density of States (TDOS, PDOS, OPDOS)
The Total and Partial Density of States (TDOS and PDOS) analyses provide a deeper understanding of the molecular orbital composition. TDOS illustrates the distribution of all molecular orbitals at different energy levels. PDOS, on the other hand, deconstructs the TDOS, showing the contribution of individual atoms or groups of atoms to the molecular orbitals. This analysis is crucial for identifying which parts of the this compound molecule—such as the fluoro-aniline ring or the morpholine (B109124) moiety—are most involved in the frontier orbitals and thus dictate its reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides invaluable tools for predicting the spectroscopic signatures of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and FT-Raman) can be performed using DFT methods. scholarsresearchlibrary.com These predicted spectra serve as a powerful complement to experimental data, aiding in the structural confirmation and detailed spectral assignment of newly synthesized compounds. researchgate.net For complex molecules like this compound, theoretical predictions can help resolve ambiguities in experimental spectra and provide a complete vibrational analysis.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In anilines, these regions are often located around electronegative atoms like nitrogen, oxygen, and fluorine, as well as the π-system of the aromatic ring. researchgate.netresearchgate.net
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the amine group). researchgate.netresearchgate.net
For this compound, an MEP map would highlight the electron-rich areas around the fluorine, nitrogen, and oxygen atoms, identifying them as likely sites for interaction with electrophiles. The hydrogen atoms of the amine group would be depicted as electron-poor regions, susceptible to interaction with nucleophiles. thaiscience.info
Computational Analysis of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity and physicochemical properties of compounds. Key descriptors for this compound have been computationally derived. nih.gov
| Descriptor | Value | Significance |
| Molecular Weight | 196.22 g/mol | The mass of one mole of the substance. |
| Topological Polar Surface Area (TPSA) | 38.5 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. nih.gov |
| Lipophilicity (XLogP3) | 1.2 | Measures the compound's solubility in fats, oils, and lipids versus water. It is a key factor in predicting drug absorption and distribution. nih.gov |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. This feature is crucial for molecular recognition and binding to biological targets. nih.gov |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. This influences solubility and binding affinity. nih.gov |
| Rotatable Bonds | 2 | The number of bonds that can rotate freely. This descriptor relates to the conformational flexibility of the molecule, which can affect its binding to a receptor. nih.gov |
These computed descriptors provide a valuable profile of this compound, suggesting its potential behavior in biological systems and guiding further experimental investigation. nih.gov
Theoretical Studies on Reactivity Mechanisms and Reaction Pathways
Theoretical studies are instrumental in elucidating the reactivity of molecules like this compound. By modeling reaction mechanisms, chemists can predict the most likely pathways for chemical transformations, identify key intermediates and transition states, and understand the electronic factors that govern reactivity.
For aniline derivatives, computational studies often focus on electrophilic aromatic substitution, oxidation reactions, and the formation of amides or Schiff bases. DFT calculations can map out the potential energy surface of a reaction, providing crucial data on activation energies and reaction thermodynamics. For instance, in a hypothetical reaction, the calculated activation energy can determine the feasibility of the reaction under certain conditions.
Key areas of theoretical investigation for this molecule would include:
Mapping the Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron-rich and electron-deficient regions of the molecule. The nitrogen of the aniline group and the oxygen of the morpholine ring are expected to be nucleophilic centers (electron-rich), while the aromatic protons and the amine protons would be electrophilic centers (electron-deficient). This information is vital for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic system, suggesting where a nucleophilic attack might occur.
Calculation of Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can provide quantitative measures of the molecule's reactivity.
Table 1: Hypothetical Reactivity Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical stability; a smaller gap implies higher reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Activation Energy (Hypothetical Reaction) | 25 kcal/mol | The energy barrier that must be overcome for a reaction to occur; higher values indicate slower reactions. |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Studiesresearchgate.netresearchgate.net
Theoretical calculations are essential for predicting and understanding the NLO properties of new molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide reliable predictions of β. researchgate.net
Theoretical approaches to studying NLO properties include:
Calculation of Dipole Moment and Polarizability: The dipole moment (μ) and the linear polarizability (α) are fundamental electronic properties that influence the NLO response.
Computation of First-Order Hyperpolarizability (β): This is the central calculation for assessing second-order NLO potential. The magnitude of the total hyperpolarizability (β_tot) is a direct measure of the molecule's NLO activity.
Analysis of Charge Transfer: The NLO response in push-pull molecules is often dominated by intramolecular charge transfer. Time-Dependent DFT (TD-DFT) can be used to analyze the electronic transitions that contribute most significantly to the hyperpolarizability.
Table 2: Hypothetical NLO Properties of this compound
| NLO Parameter | Hypothetical Calculated Value (a.u.) | Significance |
| Linear Polarizability (α) | 150 | Describes the linear response of the molecule to an external electric field. |
| First-Order Hyperpolarizability (β_tot) | 8 x 10⁻³⁰ esu | Quantifies the second-order NLO response; larger values are desirable for NLO applications. |
| Major β Component (β_x) | 6.5 x 10⁻³⁰ esu | Indicates the direction of the dominant NLO response within the molecular framework. |
Note: The values in this table are illustrative and intended to represent the type of data generated from computational NLO studies. The unit "esu" stands for electrostatic units.
Further research utilizing these computational methods would be invaluable for unlocking the full potential of this compound in various chemical and materials science applications.
Research Applications and Emerging Directions for 2 Fluoro 4 Morpholin 4 Yl Methyl Aniline Derivatives
Role as a Versatile Synthetic Building Block in Organic Synthesis
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is recognized primarily as a synthetic intermediate or building block for constructing more complex molecules. Its chemical structure offers several reactive sites that can be exploited in organic synthesis. The primary amino group (-NH2) is the most prominent functional group, allowing for a wide range of chemical transformations. Standard reactions involving this amine include diazotization, acylation, alkylation, and condensation to form Schiff bases or heterocyclic systems.
While specific, large-scale synthetic applications of this compound are not extensively documented in mainstream literature, its availability from commercial suppliers indicates its use in discovery chemistry. Structurally related compounds, such as 3-fluoro-4-morpholinoaniline, are known to be important intermediates in the synthesis of pharmaceuticals, including the antibiotic Linezolid. researchgate.net This highlights the general utility of the fluoro-morpholino-aniline scaffold in medicinal chemistry, suggesting a potential role for this compound in similar synthetic strategies. The presence of the flexible methyl linker in the subject compound, as opposed to a direct aniline-morpholine bond, offers different spatial arrangements for its derivatives, which can be crucial for binding to biological targets.
Exploration in Medicinal Chemistry and Drug Discovery Platforms
The morpholine (B109124) moiety and fluorinated phenyl rings are considered "privileged structures" in medicinal chemistry, as they frequently appear in molecules with diverse biological activities. Consequently, derivatives of this compound are of theoretical interest in various drug discovery platforms.
Protein kinases are critical targets in oncology, and significant research is dedicated to discovering novel kinase inhibitors.
WEE1 Kinase: WEE1 is a key regulator of the G2/M cell cycle checkpoint. nih.gov Its inhibition is a promising strategy for cancer therapy, particularly in p53-deficient tumors. nih.gov While numerous small-molecule inhibitors of WEE1 have been developed, with some advancing to clinical trials, specific derivatives synthesized directly from this compound are not prominently featured in published patents or literature. nih.gov
Aurora Kinases: The Aurora kinase family (A, B, and C) plays an essential role in mitosis, and its members are validated targets for anticancer drugs. nih.gov A variety of heterocyclic scaffolds have been explored to develop inhibitors, with several compounds entering clinical trials. nih.gov However, research literature does not specifically identify derivatives of this compound as a significant class of Aurora kinase inhibitors.
BRAFV600E: The V600E mutation in the BRAF kinase is a driver in many cancers, including melanoma. nih.gov This has led to the development of highly successful inhibitors like Vemurafenib and Dabrafenib. nih.gov The morpholine group is utilized in some kinase inhibitor designs to interact with the hinge region of the kinase or to occupy hydrophobic pockets. nih.gov For instance, molecular docking studies of some Type II BRAF V600E inhibitors have shown that a morpholino group can bind in a hydrophobic pocket near the hinge region. nih.gov Despite this, there is no specific documentation linking this compound as a direct precursor for BRAFV600E inhibitors currently in development or on the market.
| Kinase Target | Example Inhibitor | Development Status/Significance |
|---|---|---|
| WEE1 | Adavosertib (AZD1775) | Investigated in numerous Phase I/II clinical trials. nih.gov |
| Aurora A/B | Alisertib (MLN8237) | Investigated in clinical trials for various cancers. nih.gov |
| BRAF V600E | Vemurafenib (PLX4032) | FDA-approved for the treatment of metastatic melanoma. nih.gov |
Estrogen Receptor (ER): The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers. nih.gov Research into novel ER ligands involves the synthesis of diverse small molecules that can function as antagonists or selective modulators. nih.gov However, the scientific literature does not describe the use of this compound derivatives in the design of estrogen receptor ligands.
Kv1.5 Channel: The voltage-gated potassium channel Kv1.5 is a promising target for the development of drugs to treat atrial fibrillation, as it is preferentially expressed in the atria. nih.govfrontiersin.org Blockade of this channel can prolong the atrial action potential without significantly affecting the ventricles. nih.govmdpi.com The development of small-molecule Kv1.5 inhibitors is an active area of research, but specific compounds derived from this compound have not been identified as leading candidates in this field.
The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents is ongoing, with a focus on identifying compounds with improved efficacy and fewer side effects. Various heterocyclic structures, such as pyrazolines and quinolines, have been shown to possess these activities. nih.govnih.govresearchgate.nettbzmed.ac.ir While the aniline (B41778) group of this compound could be used to synthesize such heterocyclic systems, there is currently no direct research demonstrating the development of its derivatives as analgesic or anti-inflammatory agents.
Application in Antimicrobial and Anti-tubercular Agent Research
The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. The morpholine ring is a component of the oxazolidinone antibiotic Linezolid, and its presence is important for the drug's activity. The related compound, 3-fluoro-4-morpholinoaniline, serves as a key intermediate in the synthesis of Linezolid. researchgate.net This establishes the fluoro-morpholino-aniline scaffold as a valuable pharmacophore in antibacterial drug discovery.
Furthermore, fluorinated aniline derivatives have been investigated for their anti-tubercular properties against Mycobacterium tuberculosis. nih.govnih.gov The introduction of fluorine can enhance a compound's metabolic stability and binding affinity. nih.gov Although these related findings are promising, specific studies focusing on the antimicrobial or anti-tubercular activities of derivatives of this compound are not widely reported.
| Related Scaffold/Compound | Application | Significance |
|---|---|---|
| 3-Fluoro-4-morpholinoaniline | Antibacterial | Key intermediate for the antibiotic Linezolid. researchgate.net |
| Fluorinated quinolones | Anti-tubercular | Demonstrated activity against Mycobacterium tuberculosis. researchgate.net |
| Fluorinated Thiacetazone Analog | Anti-tubercular | Showed significantly higher potency than the parent compound against M. tuberculosis H37-RV. nih.gov |
Utility in Agrochemical Research for Herbicides and Pesticides
The development of new agrochemicals is essential for crop protection. Aniline derivatives have historically formed the basis for a wide range of herbicides and pesticides. However, there is no specific information in the reviewed scientific literature to suggest that this compound or its derivatives have been specifically explored or utilized in agrochemical research.
Contribution to Dye and Pigment Chemistry
There is currently no available scientific literature or patent data detailing the synthesis or application of dyes and pigments derived from this compound. While aniline derivatives are fundamental precursors in the synthesis of azo dyes through diazotization and coupling reactions, specific examples utilizing this compound have not been reported. nih.gov The general reactivity of the primary amine on the aniline ring suggests that it could, in principle, be diazotized and coupled with various aromatic compounds to form azo dyes. However, the properties and performance of such hypothetical dyes remain uninvestigated.
Advanced Materials and Functional Compound Design
Similarly, the role of this compound derivatives in the design of advanced materials and functional compounds is not documented in current research. While fluorinated and morpholine-containing compounds are of interest in materials science for creating specialty polymers and materials for electronic applications, there are no specific studies that have utilized this compound for these purposes. nih.gov The potential for this compound to serve as a monomer or a functional building block in the development of new materials is yet to be explored in the scientific literature.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline, and how does the morpholine moiety influence reaction conditions?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, morpholine derivatives can react with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond. The electron-donating morpholine group stabilizes intermediates but may require inert atmospheres to prevent oxidation . Purification often involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier; retention times (~1.43 minutes) and peak symmetry indicate purity .
- Structural Confirmation : Combine ¹H/¹³C NMR (e.g., δ ~3.6 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ = 225.12) .
- Crystallography : For crystalline derivatives, SHELXL refinement can resolve bond angles and torsional strain in the morpholine ring .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding from the aniline NH₂ and morpholine oxygen .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. The electron-withdrawing fluorine substituent reduces oxidative decomposition but may increase sensitivity to light .
Advanced Research Questions
Q. How do electronic effects from the fluorine and morpholine groups modulate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The fluorine atom activates the aromatic ring toward electrophilic substitution at the ortho position via inductive effects.
- The morpholine group acts as an electron donor, stabilizing intermediates in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity .
- Example : Palladium-catalyzed coupling with aryl halides shows higher yields when morpholine’s steric bulk is minimized by using XPhos ligands .
Q. What computational strategies are effective for predicting the compound’s pKa and binding affinity in pharmacological studies?
- Methodological Answer :
- pKa Prediction : Use QSPR models (e.g., ACD/Labs) accounting for fluorine’s electronegativity (–I effect) and morpholine’s basicity. Experimental validation via potentiometric titration in water/THF mixtures is critical .
- Binding Studies : Molecular docking (AutoDock Vina) with proteins like kinases or GPCRs should incorporate explicit solvent models and flexible side chains to account for morpholine’s conformational mobility .
Q. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Conditions : Test solubility limits in DMSO (often ≤10 mM) to exclude aggregation artifacts. Use dynamic light scattering (DLS) to detect particulates .
- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., morpholine ring-opening under acidic conditions) .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., comparing kinase inhibition profiles) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
